N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a structurally complex benzamide derivative featuring a fused 6,7-dihydro-[1,4]dioxino[2,3-f]benzothiazole core linked to a 4-(dipropylsulfamoyl)benzamide moiety.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-3-9-25(10-4-2)32(27,28)16-7-5-15(6-8-16)21(26)24-22-23-17-13-18-19(14-20(17)31-22)30-12-11-29-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXLCVQJNQVBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic compound with potential pharmacological applications. This compound features a unique structure that combines elements of dioxin and benzothiazole, which may contribute to its biological activity.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes a dioxino moiety and a benzothiazole core, which are known for their diverse biological activities.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research has indicated that compounds with similar structural characteristics can exhibit:
- Antimicrobial Activity : Compounds derived from benzothiazole and dioxin frameworks have shown effectiveness against various bacterial strains. The presence of the sulfamoyl group may enhance this activity by increasing solubility and bioavailability.
- Cytotoxic Effects : Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, some derivatives have shown significant cytotoxicity against human promyelocytic leukemia HL-60 cells, suggesting that this compound may also possess similar properties .
Case Studies
- Anticancer Activity : In a study examining derivatives of benzothiazole, it was found that certain modifications led to increased cytotoxicity against cancer cell lines. The presence of the dioxin structure in this compound may enhance its ability to generate reactive oxygen species (ROS), contributing to its anticancer effects .
- Antimicrobial Efficacy : A patent application highlighted the use of compounds like this one in formulations aimed at treating bacterial infections. The sulfamoyl group is particularly noted for its role in enhancing antibacterial properties by mimicking natural substrates in bacterial metabolism .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzothiazole Derivatives
Compound A: N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide ()
- Structure : Features a methoxyphenylsulfonyl acetamide group instead of dipropylsulfamoyl benzamide.
- Molecular Weight : 420.454 g/mol vs. the target compound’s estimated ~550–600 g/mol (based on analogs in ).
Compound B: N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(3-nitrobenzyloxy)benzamide (8a, )
- Structure: Substituted with a nitrobenzyloxy group and t-butylphenoxy side chain.
- Molecular Weight : 554.5 g/mol.
- Key Differences : The nitro group increases electron-withdrawing effects, which may influence reactivity or binding affinity compared to the electron-rich dipropylsulfamoyl group .
Sulfonamide-Containing Heterocycles
Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Structure : Triazole-thione core with sulfonylphenyl and difluorophenyl groups.
- Key Differences : The triazole ring introduces tautomeric behavior (thione vs. thiol forms), absent in the rigid benzothiazole system of the target compound. IR spectra confirm C=S stretching (~1250 cm⁻¹) and lack of C=O bands, distinct from benzamide carbonyl signals (~1660 cm⁻¹) .
Compound D : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide ()
- Structure: Incorporates a thiazolidinone ring conjugated to the benzamide.
Data Tables: Structural and Spectral Comparison
Research Findings and Implications
- Synthetic Challenges : Analogous compounds () highlight the need for precise coupling conditions to avoid side reactions, particularly with sulfonamide and benzothiazole functionalities.
- Spectral Confirmation : IR and NMR data () confirm the stability of sulfonamide and benzamide groups under synthetic conditions, critical for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
